2-Hydroxy-1-(4-iodophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMMTBOVAYKZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511998 | |
| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78812-64-3 | |
| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS: 78812-64-3)
This guide provides a comprehensive technical overview of 2-Hydroxy-1-(4-iodophenyl)ethanone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and strategic applications, grounding all claims in established scientific literature.
Strategic Overview and Chemical Identity
This compound is an α-hydroxy ketone derivative of acetophenone. Its strategic importance in organic synthesis stems from its bifunctional nature: the ketone allows for a wide array of carbonyl chemistry, the α-hydroxyl group can be used for further functionalization or can influence reaction stereochemistry, and the aryl iodide is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This combination makes it a valuable building block, particularly in the synthesis of pharmaceutical agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 78812-64-3 | [2] |
| Molecular Formula | C₈H₇IO₂ | [2] |
| Molecular Weight | 262.04 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Melting Point | 152 °C | [2] |
| Boiling Point (Predicted) | 339.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.864 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.65 ± 0.10 | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of α-hydroxy ketones from their corresponding ketone precursors is a fundamental transformation in organic chemistry. While several methods exist, the direct α-hydroxylation of the enolate derived from 4'-iodoacetophenone offers a reliable and scalable route. The protocol detailed here is adapted from a well-established method utilizing a hypervalent iodine reagent, which is advantageous due to its mild reaction conditions and the solubility of byproducts, simplifying purification.
Synthetic Workflow: α-Hydroxylation of 4'-Iodoacetophenone
The overall workflow involves the in-situ generation of a potassium enolate from the starting material, 4'-iodoacetophenone, followed by oxidation with o-iodoxybenzoic acid (IBX) or a similar hypervalent iodine species. The final step is an acidic workup to yield the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with checkpoints for reaction monitoring and clear criteria for product isolation.
Materials:
-
4'-Iodoacetophenone (1.0 eq)
-
Potassium hydroxide (KOH), powdered (3.0 eq)
-
o-Iodosylbenzoic acid (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
5% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add anhydrous methanol. Cool the flask to 5–10°C using an ice-water bath.
-
Enolate Formation: While stirring, add powdered potassium hydroxide (3.0 eq) to the cold methanol. In a separate beaker, dissolve 4'-iodoacetophenone (1.0 eq) in a minimal amount of methanol and add it dropwise to the KOH/MeOH slurry over 10-15 minutes. Stir the resulting mixture for an additional 15 minutes at 5-10°C. The formation of the enolate is the critical step; maintaining a low temperature prevents side reactions.
-
Hydroxylation: Add o-iodosylbenzoic acid (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C. The causality here is crucial: slow addition of the oxidant maintains control over the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot (4'-iodoacetophenone) indicates reaction completion.
-
Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. To the residue, add dichloromethane and 5% sulfuric acid. Stir for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. The acidic wash hydrolyzes any acetal intermediates that may have formed, while the bicarbonate wash removes the iodobenzoic acid byproduct.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data (Predicted and Comparative)
While a publicly available, peer-reviewed full dataset for this compound is elusive, its spectral characteristics can be accurately predicted based on the known effects of its functional groups and by comparison to its precursors and analogs, such as 4'-iodoacetophenone and α-hydroxyacetophenone.
| Technique | Expected Characteristics | Rationale / Comparative Data |
| ¹H NMR | δ ~7.8 ppm (d, 2H): Protons ortho to the carbonyl. δ ~7.6 ppm (d, 2H): Protons meta to the carbonyl. δ ~4.8 ppm (s, 2H): Methylene (-CH₂) protons adjacent to hydroxyl and carbonyl. δ ~3.5-4.0 ppm (br s, 1H): Hydroxyl (-OH) proton. | The aromatic signals will appear as two distinct doublets due to the para-substitution pattern, similar to 4'-iodoacetophenone.[3] The key diagnostic signal is the singlet for the α-methylene protons, which is absent in the starting material. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl and the hydroxyl group. The hydroxyl proton shift is variable and depends on concentration and solvent. |
| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~138 ppm: Aromatic carbon bearing the iodine. δ ~130-135 ppm: Aromatic carbons. δ ~100 ppm: Aromatic carbon bearing the carbonyl group. δ ~65-70 ppm: Methylene carbon (-CH₂OH). | The carbonyl carbon will be significantly downfield. The carbon attached to the iodine will show a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The most telling signal is the methylene carbon, which will appear in the 65-70 ppm range, confirming the α-hydroxylation. |
| IR (cm⁻¹) | ~3400 cm⁻¹ (broad): O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch (aryl ketone). ~1580, 1480 cm⁻¹: C=C aromatic stretches. ~820 cm⁻¹: C-H bend for para-substituted ring. | The presence of a broad hydroxyl peak and a strong carbonyl peak are definitive features. The carbonyl frequency is slightly lower than a typical ketone due to conjugation with the aromatic ring. |
| MS (ESI) | [M+Na]⁺ at m/z ~284.94. [M-H]⁻ at m/z ~260.94. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 262.04. The isotopic pattern of iodine will not be prominent as it is monoisotopic (¹²⁷I). |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its primary application is as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]
Role as a Precursor for Anti-Inflammatory Agents
Many potent anti-inflammatory agents feature core structures like indanones or chromenones. This compound is an ideal starting point for the synthesis of such scaffolds. The aryl iodide allows for the introduction of various substituents via cross-coupling, while the α-hydroxy ketone moiety can be used to construct heterocyclic rings.
The following diagram illustrates a representative synthetic pathway from this compound to a substituted indanone scaffold, a core motif in several anti-inflammatory compounds.
Caption: Pathway to anti-inflammatory scaffolds.
Causality in the Workflow:
-
Sonogashira Coupling: The aryl iodide of the starting material is selectively reacted with a terminal alkyne. This palladium- and copper-catalyzed reaction is highly efficient for forming a C(sp²)-C(sp) bond, creating a key α-hydroxy-ynone intermediate. The choice of the 'R' group on the alkyne allows for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).
-
Intramolecular Cyclization: The ynone intermediate is then subjected to cyclization. This can often be promoted by acid or transition metals (like gold), which activate the alkyne towards nucleophilic attack by the α-hydroxyl group, leading to the formation of the five-membered indanone ring.
-
Further Functionalization: The resulting indanone scaffold can be further modified at various positions to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, leading to the generation of drug candidates.
This strategic sequence highlights how the unique functionalities of this compound are leveraged to rapidly build molecular complexity relevant to drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound should be handled with care.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the synergy between the aryl iodide and the α-hydroxy ketone, provides chemists with a powerful tool for constructing novel compounds with therapeutic potential. The validated protocols for its synthesis and purification, combined with a clear understanding of its chemical properties, enable its reliable application in demanding research and development environments.
References
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J&K Scientific LLC. 2-Hydroxy-4-Iodo-Acetophenone | 78812-64-3. [Link]
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PubChem. 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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2-Hydroxy-1-(4-iodophenyl)ethanone molecular structure and formula
An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic α-hydroxy ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, details methods for its characterization, and discusses its potential applications and safety considerations.
Molecular Identity and Structural Elucidation
This compound is a bifunctional organic compound featuring a core acetophenone structure. Key substitutions include an iodine atom at the para-position (C4) of the phenyl ring and a hydroxyl group on the alpha-carbon (C2) of the ethanone side chain. This unique combination of a heavy halogen, a reactive carbonyl group, and a primary alcohol makes it a valuable intermediate in synthetic chemistry.
Molecular Formula and Physicochemical Identifiers
The fundamental identity of this compound is established by its molecular formula and a set of unique identifiers used across chemical databases and regulatory frameworks.
| Identifier | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1] |
| CAS Number | 78812-64-3 | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(CO)c1ccc(I)cc1 | [2] |
| InChI | InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | N/A |
Molecular Structure
The structure consists of a benzene ring monosubstituted with an iodo group. Attached to this ring is an ethanone group, which is itself substituted with a primary hydroxyl group. The presence of the electron-withdrawing iodine atom and the carbonyl group influences the reactivity of the aromatic ring and the acidity of the α- and hydroxyl protons.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of the compound are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Unit | Source |
| Melting Point | 152 | °C | [1] |
| Boiling Point (Predicted) | 339.5 ± 22.0 | °C | [1] |
| Density (Predicted) | 1.864 ± 0.06 | g/cm³ | [1] |
| pKa (Predicted) | 12.65 ± 0.10 | [1] | |
| Storage Temperature | 2-8 | °C | [1] |
Synthesis and Purification
The synthesis of α-hydroxy ketones from their corresponding ketone precursors is a well-established transformation in organic chemistry. A reliable method for preparing this compound is through the direct α-hydroxylation of 4-iodoacetophenone. Several modern oxidation protocols can achieve this transformation efficiently. One such method involves the use of Oxone in the presence of a catalytic amount of an iodine source.[3][4]
Rationale for Synthetic Approach
Direct oxidation of the α-carbon of a ketone is a powerful strategy. The chosen method, adapted from literature on the α-hydroxylation of alkyl aryl ketones, is advantageous due to its use of readily available and environmentally benign reagents.[4] The reaction likely proceeds through the in situ generation of a hypervalent iodine(III) species, which acts as the effective oxidant to hydroxylate the enol or enolate form of the starting ketone.[4] This avoids the need for stoichiometric heavy metal oxidants or harsher reaction conditions.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-hydroxylation of aryl ketones and should be optimized for this specific substrate.[4]
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-iodoacetophenone (1.0 eq) and a catalytic amount of iodobenzene (0.2 eq) in a 2:1 mixture of acetonitrile and water.
-
Reagent Addition : To the stirred solution, add Oxone (potassium peroxymonosulfate, 2.7 eq) and trifluoroacetic anhydride (TFAA, 7.0 eq) portion-wise while maintaining the temperature below 30°C.
-
Reaction Execution : Heat the reaction mixture to 90°C and maintain for approximately 15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup : After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Validation : The identity and purity of the final compound must be confirmed through comprehensive spectroscopic analysis as detailed in the following section.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral features for this compound based on its functional groups.
-
¹H NMR Spectroscopy :
-
Aromatic Protons : Two doublets are expected in the aromatic region (~7.5-8.0 ppm), exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-) : A singlet should appear around 4.5-5.0 ppm for the two protons on the carbon adjacent to the carbonyl and hydroxyl groups.[5]
-
Hydroxyl Proton (-OH) : A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (C=O) : A characteristic peak is expected in the downfield region, typically between 190-200 ppm for an aromatic ketone.[6]
-
Aromatic Carbons : Four signals are expected in the aromatic region (~120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a distinct upfield shift (~90-100 ppm) due to the heavy atom effect.
-
Methylene Carbon (-CH₂OH) : A signal for the α-carbon should appear around 65-75 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.[7]
-
C=O Stretch : A strong, sharp absorption band for the ketone carbonyl group is expected around 1680-1690 cm⁻¹. This frequency is lower than a typical saturated ketone due to conjugation with the aromatic ring.[8][9]
-
C-O Stretch : A moderate to strong band for the alcohol C-O bond should appear in the 1050-1260 cm⁻¹ region.[7]
-
C-I Stretch : A weak absorption may be observed in the far-infrared region, typically below 600 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 262, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns : Common fragmentation would include the loss of the iodine atom ([M-I]⁺ at m/z = 135), which is a characteristic fragmentation for iodinated aromatics.[10] Another likely fragmentation is the cleavage of the bond between the carbonyl and the α-carbon, leading to a [C₇H₄IO]⁺ fragment (m/z = 231). Deiodination in the ion source can sometimes be observed, especially with certain mobile phase additives like formic acid in LC-MS.[11][12]
-
Applications in Research and Drug Development
Halogenated aromatic ketones are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry.
-
Synthetic Intermediate : The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various carbon-based substituents. This makes the molecule an excellent precursor for creating libraries of complex derivatives for drug screening.
-
Pharmacophore Scaffolding : The α-hydroxy ketone motif is present in numerous biologically active natural products and synthetic compounds. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
-
Precursor to Heterocycles : The bifunctional nature of the molecule allows it to be a key starting material for the synthesis of various heterocyclic systems, such as substituted furans, oxazoles, and imidazoles, which are common cores in many pharmaceutical agents.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
GHS Hazard Statements : The compound is associated with warnings for skin and eye irritation.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures :
-
P264 : Wash hands and exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, eye protection, and face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.[2]
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by a suite of spectroscopic methods, offers multiple points for chemical modification. The synthetic route via α-hydroxylation of 4-iodoacetophenone is a practical approach for its preparation. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
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McMurry, J. Spectroscopy of Aldehydes and Ketones. In Organic Chemistry, 10th ed. Available from: [Link]
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Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]
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Jansson, D., & Tyrefors, N. Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 2013. Available from: [Link]
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Chen, C., et al. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008. Available from: [Link]
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UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
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ResearchGate. Formation of 2-hydroxy-acetophenone by oxidation of 1-phenyl-1,2-ethanediol. Available from: [Link]
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Organic Chemistry Portal. Rubottom Oxidation. Available from: [Link]
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LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Evans, D. A., et al. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 2002. Available from: [Link]
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University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available from: [Link]
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Ballini, R., et al. Green Oxidation of Heterocyclic Ketones with Oxone in Water. Molecules, 2016. Available from: [Link]
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Biswas, T. Rubottom oxidation (Silyl enol ether to alpha hydroxyl ketone). YouTube, 2022. Available from: [Link]
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LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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PubMed. Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Available from: [Link]
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Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]
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Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Hypervalent iodine oxidation of silyl enol ethers. A direct route to α-hydroxy ketones. Available from: [Link]
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AIR Unimi. Green Oxidation of Ketones to Lactones with Oxone in Water. Available from: [Link]
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SciSpace. Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Available from: [Link]
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An In-depth Technical Guide on the Safe Handling and Precautions for 2-Hydroxy-1-(4-iodophenyl)ethanone
This guide provides comprehensive safety and handling information for 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS No. 78812-64-3), a key intermediate in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and as a reagent in analytical chemistry and organic synthesis.[1] Given its applications, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers, scientists, and professionals in drug development.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is a solid substance that requires careful handling due to its irritant properties and potential for harm if ingested. The primary known hazards are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information[2][3]
The "Warning" signal word is associated with this compound. It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[4] Therefore, it should be handled with the assumption that it may have other, as yet unidentified, hazardous properties.
Causality of Hazards:
-
Irritation: The ketone and hydroxyl functional groups, along with the aromatic ring, can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. The presence of iodine may also contribute to its reactivity and irritant properties.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are a minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | To protect against eye irritation or serious eye damage from airborne particles or splashes. |
| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated. | To prevent skin contact and subsequent irritation. |
| Respiratory Protection | For procedures with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhalation of airborne particles. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Avoid all direct contact with the skin and eyes.[4]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage:
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Store away from incompatible materials such as strong bases and oxidizing agents.[4] While specific reactivity data for this compound is limited, related iodinated aromatic ketones are known to be incompatible with these substances.[4]
-
Light and Temperature: Store in a dark place at room temperature or as recommended by the supplier (some suppliers recommend 2-8°C).[5] Iodinated aromatic compounds can be sensitive to light and temperature, which may lead to degradation over time.[6]
Experimental Workflow: Weighing and Dissolving this compound
The following is a detailed, step-by-step methodology for a common laboratory procedure involving this compound.
Objective: To safely weigh and dissolve a specified amount of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvent
-
Spatula
-
Weighing paper or boat
-
Glassware (e.g., beaker, flask)
-
Stir bar and stir plate
Personal Protective Equipment:
-
Chemical safety goggles and face shield
-
Lab coat
-
Nitrile gloves
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials and place them within the fume hood.
-
Don all required PPE.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.
-
Securely close the container of the stock chemical.
-
-
Dissolution:
-
Transfer the weighed solid into the designated glassware.
-
Add the appropriate solvent to the glassware.
-
If necessary, add a stir bar and place the glassware on a stir plate to facilitate dissolution.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated materials in the designated solid hazardous waste container.
-
Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.
-
Remove gloves and wash hands thoroughly.
-
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response:
For a minor spill of solid this compound:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. A wet paper towel can be used to gently wipe up the final traces of powder.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
For a major spill, evacuate the area and contact your institution's emergency response team.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and cleaning materials, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company.
Visualization of Safe Handling Workflow
The following diagram illustrates the key stages of a safe handling workflow for this compound.
Caption: A workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical intermediate with a defined set of hazards that can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding the rationale behind these safety measures, researchers can foster a proactive safety culture and minimize the risks associated with the use of this compound.
References
-
J&K Scientific LLC. 2-Hydroxy-4-Iodo-Acetophenone | 78812-64-3.
-
Thermo Fisher Scientific. 2'-Iodoacetophenone, 99+%.
-
Fisher Scientific. SAFETY DATA SHEET - 1-(4-Iodophenyl)ethanone.
-
PubChem. 1-(4-Hydroxy-3-iodophenyl)ethanone.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-4'-(methylthio)acetophenone.
-
PubChem. 1-(4-Iodophenyl)ethan-1-one.
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation.
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes.
-
ChemicalBook. This compound | 78812-64-3.
-
PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.
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Google Patents. System for decontaminating medical equipment items and tracking decontamination process.
-
OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes.
-
University of Michigan Environment, Health & Safety. 2.6 Chemical Spill Response.
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones.
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures.
-
Environmental Protection Agency. operating procedure - Field Equipment Cleaning and Decontamination at the FEC.
-
ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
-
Google Patents. Compositions and methods for use in surface decontamination.
-
Google Patents. Processes for preparing iodinated aromatic compounds.
-
ACS Publications. Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts.
-
University of Lethbridge. Chemical Release (Spill) Response Guideline.
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures.
-
Royal Society of Chemistry. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
-
University of Maryland Environmental Safety, Sustainability and Risk. Table of Incompatible Chemicals.
-
ResearchGate. (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes.
-
Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026.
-
PubMed. Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.
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Master Organic Chemistry. Reactions and Mechanisms.
-
YouTube. Aldehyde & Ketone Reactions Experiment.
-
ChemicalBook. 78812-64-3(this compound).
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Novel Flavonoid Derivatives from 2-Hydroxy-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of flavonoid derivatives, utilizing 2-Hydroxy-1-(4-iodophenyl)ethanone as a strategic starting material. Flavonoids represent a class of polyphenolic compounds with a wide spectrum of biological activities, making them privileged structures in drug discovery.[1][2] The incorporation of an iodine atom on the B-ring of the flavonoid scaffold offers a versatile handle for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This document details two primary synthetic pathways: the direct route through chalcone intermediates and the classic Baker-Venkataraman rearrangement. We provide step-by-step protocols, mechanistic insights, and strategies for subsequent derivatization, aimed at empowering researchers in medicinal chemistry and organic synthesis.
Introduction: The Strategic Advantage of Iodinated Flavonoids
Flavonoids are naturally occurring secondary metabolites characterized by a C6-C3-C6 skeleton.[1] Their therapeutic potential, spanning antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, has fueled extensive synthetic efforts.[2][3] The introduction of a halogen, specifically iodine, onto the flavonoid core does not merely modify its biological profile but, more importantly, serves as a linchpin for extensive chemical diversification. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[4][5] This capacity is invaluable in structure-activity relationship (SAR) studies, where fine-tuning molecular properties is paramount.
Our starting material, this compound, strategically places this functional handle on what will become the B-ring of the flavonoid, a region critical for modulating biological activity. This guide will elucidate the most efficient pathways to construct the flavonoid core from this key intermediate.
Overview of Synthetic Strategies
Two robust and versatile synthetic strategies are presented for the synthesis of flavones and their precursors from this compound.
-
The Chalcone Pathway: This is arguably the most common and direct route. It involves a base-catalyzed condensation to form an iodinated 2'-hydroxychalcone, which is a key biogenetic precursor to flavonoids.[1] This intermediate can then be cyclized to a flavanone and subsequently oxidized to the corresponding flavone.[6][7]
-
The Baker-Venkataraman Rearrangement: A classic and powerful alternative, this pathway involves the O-acylation of the starting acetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate.[8][9][10] This diketone readily undergoes acid-catalyzed cyclization to yield the target flavone directly.[10]
The choice between these pathways often depends on the desired substitution pattern and the stability of the functional groups on the reaction partners.
Figure 1: Overview of synthetic pathways from this compound.
Synthesis of the Key Intermediate: this compound
While commercially available, the synthesis of this key starting material is instructive. A common method is the direct electrophilic iodination of 2'-hydroxyacetophenone.
Protocol 3.1: Iodination of 2'-Hydroxyacetophenone
-
Rationale: This protocol uses N-iodosuccinimide (NIS) as a mild and efficient iodinating agent. Acetic acid serves as a suitable solvent that can activate the electrophile. The para-position is strongly activated by the hydroxyl group and favored due to sterics.
-
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Quench any remaining iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.[11]
-
Pathway I: The Chalcone Route
This pathway is a two- or three-step process proceeding via a chalcone intermediate.
Step 1: Synthesis of 2'-Hydroxy-4-iodochalcones
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an acetophenone and a benzaldehyde derivative.[12]
Figure 2: Claisen-Schmidt condensation to form the chalcone intermediate.
Protocol 4.1: General Procedure for Chalcone Synthesis
-
Rationale: This base-catalyzed reaction proceeds via an enolate formed from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of a conjugated system. Ethanol is a common solvent, and KOH is a sufficiently strong base to promote enolate formation.[13][14]
-
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (10% v/v)
-
-
Procedure:
-
Dissolve this compound and the desired aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH in ethanol dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with 10% HCl to a pH of ~2.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid and recrystallize from ethanol to obtain the pure chalcone derivative.
-
| Entry | Ar-CHO (Aldehyde) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 18 | 85-92 |
| 2 | 4-Methoxybenzaldehyde | 16 | 88-95 |
| 3 | 4-Chlorobenzaldehyde | 20 | 82-90 |
| 4 | 3,4-Dimethoxybenzaldehyde | 18 | 85-93 |
Table 1: Representative examples for the synthesis of 2'-Hydroxy-4-iodochalcone derivatives.
Step 2: Cyclization to 4'-Iodoflavanones
The intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone yields the flavanone.[15][16] This cyclization can be catalyzed by either acid or base.
Protocol 4.2: Acid-Catalyzed Cyclization to Flavanone
-
Rationale: Under acidic conditions, protonation of the carbonyl oxygen makes the β-carbon more electrophilic, facilitating the nucleophilic attack by the phenolic hydroxyl group. Acetic acid is a common choice, providing both a protic environment and a good solvent.[16]
-
Materials:
-
2'-Hydroxy-4-iodochalcone derivative (1.0 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the chalcone in glacial acetic acid.
-
Heat the solution to reflux (approx. 118°C) for 8-12 hours.
-
Monitor the disappearance of the chalcone starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield the pure 4'-iodoflavanone.
-
Step 3: Oxidation to 4'-Iodoflavones
The final step in this pathway is the dehydrogenation of the flavanone to the thermodynamically more stable flavone.[6][7]
Protocol 4.3: I₂/DMSO Oxidation to Flavone
-
Rationale: This is a widely used and efficient method for the oxidation of flavanones (and in some cases, direct oxidative cyclization of chalcones).[13][14] Iodine acts as the catalyst, and DMSO serves as both the solvent and the terminal oxidant. The reaction proceeds via an enolate intermediate.
-
Materials:
-
4'-Iodoflavanone derivative (1.0 eq)
-
Iodine (I₂) (catalytic amount, ~0.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 4'-iodoflavanone in DMSO.
-
Add a catalytic amount of iodine crystals.
-
Heat the mixture to 100-120°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4'-iodoflavone.
-
Pathway II: The Baker-Venkataraman Rearrangement
This elegant pathway provides a direct route to flavones by first constructing a 1,3-diketone intermediate which then cyclizes.[8][9]
Figure 3: Workflow for the Baker-Venkataraman synthesis of 4'-Iodoflavone.
Protocol 5.1: Synthesis of 4'-Iodoflavone via Baker-Venkataraman Rearrangement
-
Rationale: This three-step, one-pot or two-pot sequence is highly efficient.
-
O-Acylation: The phenolic hydroxyl is acylated with an aromatic acid chloride. Pyridine acts as a base to neutralize the HCl byproduct.[17]
-
Rearrangement: A strong base (e.g., KOH) removes the proton alpha to the ketone, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion. The resulting tetrahedral intermediate collapses to form the stable 1,3-diketone.[10]
-
Cyclization: In the presence of a strong acid, the diketone tautomerizes to its enol form. The phenolic hydroxyl group then attacks the appropriate ketone, and subsequent dehydration yields the chromone ring of the flavone.[8]
-
-
Materials:
-
This compound (1.0 eq)
-
Substituted benzoyl chloride (1.2 eq)
-
Pyridine (anhydrous)
-
Potassium hydroxide (pulverized)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
-
Procedure:
-
Step A (O-Acylation): Dissolve this compound in anhydrous pyridine and cool in an ice bath. Add the substituted benzoyl chloride dropwise. Stir at room temperature for 2-3 hours. Pour the mixture into ice-cold dilute HCl to precipitate the O-aroyl ester. Filter, wash with water, and dry.
-
Step B (Rearrangement): Dissolve the crude ester from Step A in anhydrous pyridine. Add pulverized KOH and heat the mixture to 50-60°C for 2-3 hours, during which the potassium salt of the diketone may precipitate. Cool the mixture and pour it into ice-cold dilute HCl. The 1,3-diketone will precipitate. Filter, wash with water, and dry.
-
Step C (Cyclization): Dissolve the crude 1,3-diketone from Step B in glacial acetic acid. Add a few drops of concentrated sulfuric acid. Heat the solution to reflux for 1-2 hours. Cool the reaction and pour it into ice water. The 4'-iodoflavone will precipitate.
-
Purification: Collect the final product by filtration, wash thoroughly with water, and recrystallize from glacial acetic acid or ethanol to yield the pure 4'-iodoflavone.
-
Post-Synthesis Derivatization: Suzuki-Miyaura Coupling
The true utility of the 4'-iodo-flavone scaffold lies in its capacity for further functionalization. The Suzuki-Miyaura reaction is a premier method for this transformation.[4][18]
Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This palladium-catalyzed reaction couples the aryl iodide (the flavone) with an organoboron species (boronic acid or ester). The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[18] The choice of ligand and base is crucial for high yields.
-
Materials:
-
4'-Iodoflavone derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent mixture (e.g., Dioxane/Water or Toluene/Water)
-
-
Procedure:
-
To a Schlenk flask, add the 4'-iodoflavone, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl flavonoid derivative.[5][19]
-
Conclusion
The synthetic routes detailed in this guide offer robust and versatile methods for producing novel flavonoid derivatives from the strategically chosen precursor, this compound. The chalcone pathway provides a straightforward, biomimetic approach, while the Baker-Venkataraman rearrangement offers an elegant and often high-yielding alternative. The true power of this strategy is realized in the subsequent derivatization of the iodinated products via Suzuki-Miyaura coupling, which opens the door to vast libraries of novel compounds for biological screening. These protocols, grounded in established chemical principles, provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of flavonoids.
References
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- Flavones and Related Compounds: Synthesis and Biological Activity.
- An Improved Synthetic Method for Sensitive Iodine Containing Tricyclic Flavonoids.
- Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- 2-HYDROXY-1-(4-IODOPHENYL)
- Scheme 1 Experiment Chemistry 2-hydroxy-1,2-di(4-iodophenyl)ethanone...
- Iodine-Catalyzed One-Pot Synthesis of Flavanone and Tetrahydropyrimidine Derivatives via Mannich Type Reaction.
- Photocatalytic acceptorless dehydrogenation of flavanones by cationic Eosin Y as a bifunctional c
- Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
- Synthesis of flavones and isoflavones by Allan–Robinson reaction.
- Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Taylor & Francis Online.
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Enzyme-assisted Cyclization of Chalcones to Flavanones. Bentham Science.
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- Stereoselective Synthesis of Flavonoids: A Brief Overview.
- Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. SciSpace.
- Flavonoids: biosynthesis, biological functions, and biotechnological applic
- SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALU
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- 1-(4-hydroxy-3-iodophenyl)ethanone.
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- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.
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Application Notes and Protocols for Reactions Involving 2-Hydroxy-1-(4-iodophenyl)ethanone
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental design and execution of chemical reactions utilizing 2-Hydroxy-1-(4-iodophenyl)ethanone. This versatile building block possesses multiple reactive sites, making it a valuable precursor in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and best practices for reaction monitoring, purification, and characterization to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Utility of this compound
This compound is a bifunctional organic compound featuring an α-hydroxy ketone moiety and an iodo-substituted aromatic ring. This unique combination of functional groups makes it an attractive starting material for a wide array of chemical transformations. The aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the α-hydroxy ketone group can be engaged in various derivatization strategies. Understanding the distinct reactivity of each functional group is paramount to designing successful synthetic routes.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is the foundation of any successful experimental setup. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1][2] |
| Molecular Weight | 262.04 g/mol | [1][2] |
| CAS Number | 78812-64-3 | [1][2] |
| Melting Point | 152-154 °C | [1][3] |
| Boiling Point | 339.5±22.0 °C (Predicted) | [1] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1][2] |
Safety Considerations: As a laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is classified with the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1][4]
Work should be conducted in a well-ventilated fume hood.
Core Reactivity Analysis
The synthetic versatility of this compound stems from three primary reactive centers. The choice of reagents and reaction conditions allows for the selective manipulation of one site over the others.
Caption: Key reactive sites of this compound.
-
Aryl Iodide: The carbon-iodine bond is the most labile of the aryl halides, making it exceptionally well-suited for palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides, often leading to higher yields and better functional group tolerance.[6]
-
Hydroxyl Group: The primary alcohol can be readily esterified or etherified. In complex syntheses, it may require protection to prevent interference with reactions at the aryl iodide or ketone functionalities.
-
Ketone: The carbonyl group is susceptible to nucleophilic attack, enabling transformations such as reduction to a secondary alcohol or conversion to an alkene via olefination.
Palladium-Catalyzed Cross-Coupling Protocols
The aryl iodide moiety is arguably the most valuable functional group on this molecule, serving as a linchpin for constructing new carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for two of the most robust and widely used cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the critical stages from reaction setup to product isolation.
Sources
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- 2. 78812-64-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Catalytic Modification of 2-Hydroxy-1-(4-iodophenyl)ethanone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic modification of 2-Hydroxy-1-(4-iodophenyl)ethanone. This versatile building block, featuring both a nucleophilic hydroxyl group and an electrophilic aryl iodide moiety, is a powerful scaffold for constructing complex molecules. We will delve into the core principles, field-proven insights, and detailed experimental protocols for several palladium-catalyzed cross-coupling reactions, transforming this key intermediate into a diverse array of valuable derivatives.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is primed for sequential, regioselective modifications. The aryl iodide is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] The adjacent hydroxyl and ketone functionalities offer further sites for chemical elaboration, making it an ideal starting material for generating libraries of complex compounds for screening and development.
The power of palladium-catalyzed reactions lies in their remarkable functional group tolerance and their ability to forge bonds that are otherwise difficult to construct.[3] These reactions typically proceed through a catalytic cycle involving a palladium(0) active species.[4][5] While stable Pd(II) precatalysts like Pd(OAc)₂ are often used for convenience, they are reduced in situ to the active Pd(0) state to initiate the cycle.[2][4] This guide will focus on three cornerstone transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds, linking the aryl iodide to a boronic acid or ester.[6][7] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic electronics.
Principle and Mechanism
The reaction is catalyzed by a Pd(0) complex and proceeds through a well-established catalytic cycle.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 2-Hydroxy-1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanone
This protocol details a representative Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
p-tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, p-tolylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(OAc)₂ and PPh₃. Scientist's Note: Using a stable Pd(II) precatalyst with a phosphine ligand is common practice. The ligand stabilizes the palladium species and facilitates the catalytic cycle.[8]
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step with boronic acids.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 80-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | 90-98 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for synthesizing conjugated enynes and internal alkynes, which are precursors to many complex heterocyclic systems and functional materials.
Principle and Mechanism
The Sonogashira coupling uniquely employs a dual-catalyst system, involving both palladium and copper(I).[10][11]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to Pd(0) and a final reductive elimination step.
-
Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a copper(I) acetylide intermediate.[12] This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex from the palladium cycle.
Caption: Workflow diagram illustrating the dual catalytic nature of the Sonogashira coupling.
Application Protocol: Synthesis of 2-Hydroxy-1-(4-(phenylethynyl)phenyl)ethanone
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 eq, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add dry, degassed THF and triethylamine. Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial to use an amine base to deprotonate the alkyne and neutralize the HI formed during the reaction.[12]
-
Alkyne Addition: Add phenylacetylene dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are critical components in countless pharmaceuticals.
Principle and Mechanism
Like other cross-coupling reactions, the Buchwald-Hartwig amination relies on a Pd(0) catalytic cycle.[14] The key difference lies in the nature of the nucleophile.
-
Oxidative Addition: Pd(0) inserts into the Ar-I bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote this step.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.
Application Protocol: Synthesis of 1-(4-(diethylamino)phenyl)-2-hydroxyethanone
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.025 eq, 2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Toluene (dry)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.
-
Reagent Addition: Add this compound, toluene, and finally diethylamine. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography. Safety Note: NaOt-Bu is a strong base; handle with care.
General Considerations for Success
-
Purity of Reagents: The success of palladium-catalyzed reactions is highly dependent on the purity of the starting materials, solvents, and reagents. Aryl iodides are typically more reactive than bromides or chlorides.[16]
-
Catalyst and Ligand Choice: While general conditions are provided, optimization is often necessary. The choice of ligand can dramatically affect reaction efficiency. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8]
-
Atmosphere: Strict exclusion of oxygen is paramount to prevent catalyst decomposition. This is achieved through degassing solvents and using inert atmospheres (N₂ or Ar).
-
Reaction Monitoring: Use TLC, GC-MS, or LC-MS to monitor the reaction's progress to determine the optimal reaction time and avoid side-product formation.
References
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- The Organic Chemist (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Semantic Scholar.
- Fiveable (2023). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II Class Notes.
- The Nobel Prize Committee (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website.
- Knowles, R. (2004). The Intramolecular Heck Reaction.
- Master Organic Chemistry (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Various Authors (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Various Authors (2011).
- Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wikipedia.
- Wikipedia. Sonogashira coupling. Wikipedia.
- ChemHelp ASAP (2020). Sonogashira cross-coupling reaction. YouTube.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Hydroxy-1-(4-iodophenyl)ethanone
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-Hydroxy-1-(4-iodophenyl)ethanone. This document offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this α-hydroxy ketone.
Introduction to Purification Strategies
The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. The choice of purification technique is dictated by the nature and quantity of the impurities, as well as the desired final purity of the compound. The principal methods for purifying this compound are recrystallization and column chromatography.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1] |
| Melting Point | 152 °C | [1] |
| Appearance | Solid | N/A |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent.
A1: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures. You can try the following:
-
Increase the solvent volume: Add small portions of hot solvent until the compound dissolves. Be mindful that excessive solvent will reduce your yield.
-
Switch to a more polar solvent: If you are using a non-polar solvent, try a more polar one. For instance, if hexane is ineffective, consider ethyl acetate or ethanol. A mixture of solvents can also be effective. A good starting point for aromatic ketones is a mixture of ethanol and water or hexane and ethyl acetate.
-
Ensure the solvent is at its boiling point: The solvent should be heated to its boiling point to maximize the solubility of your compound.
Q2: My compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. To remedy this:
-
Reheat the solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.
-
Slow cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling in an ice bath can often induce oiling out. Insulating the flask can promote slower cooling.[2]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: No crystals are forming even after the solution has cooled completely.
A3: This suggests that the solution is not saturated, meaning too much solvent was used.
-
Evaporate some solvent: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution.
-
Induce crystallization: Try scratching the flask or adding a seed crystal as described above.
-
Use an anti-solvent: If your compound is soluble in a particular solvent, you can add a second solvent in which it is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to cool slowly. A common combination is dissolving the compound in a minimal amount of a good solvent (like ethanol) and then adding a poor solvent (like water) dropwise.
Q4: The recovered crystals are still impure.
A4: This could be due to several factors:
-
Inadequate washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Co-crystallization of impurities: If an impurity has similar solubility properties to your desired compound, it may co-crystallize. In this case, a second recrystallization or a different purification technique like column chromatography may be necessary.
-
Colored impurities: If your product is colored, and you expect a colorless compound, the color may be due to a persistent impurity. You can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb colored impurities.[3]
Column Chromatography Troubleshooting
Q1: My compound is not moving from the baseline on the TLC plate.
A1: This indicates that the eluent (solvent system) is not polar enough to move your compound up the stationary phase (silica gel or alumina).
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try 8:2 or 7:3.
-
Change the solvent system: If increasing the polarity of the current system is ineffective, you may need to switch to a different solvent system altogether. For α-hydroxy ketones, solvent systems containing ethyl acetate, dichloromethane, and methanol are often effective.
Q2: All the spots, including my product, are running at the solvent front on the TLC plate.
A2: This is the opposite problem; the eluent is too polar.
-
Decrease the polarity of the eluent: Increase the proportion of the less polar solvent in your mixture. For example, change from a 1:1 hexane:ethyl acetate mixture to 3:1 or 4:1.
Q3: The separation between my product and an impurity is poor.
A3: Achieving good separation can be challenging.
-
Optimize the eluent system: Systematically test different solvent ratios to find the optimal polarity that maximizes the difference in Rf values between your product and the impurity.
-
Try a different solvent system: Sometimes, changing one of the solvents in the mixture can significantly alter the selectivity of the separation.
-
Use a different stationary phase: If you are using silica gel, consider trying alumina, or vice versa. For very similar compounds, reverse-phase chromatography (e.g., C18 silica) might provide better separation.[4][5]
Q4: My compound is streaking on the TLC plate.
A4: Streaking can be caused by several factors:
-
Overloading the sample: Apply a smaller spot of your sample to the TLC plate.
-
Sample insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before spotting it on the plate.
-
Acidic or basic nature of the compound: If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this issue.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the target compound. The ideal solvent or solvent system should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water, or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of the target compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with the crude material. The ideal eluent should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica gel with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization and Workflow Diagrams
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Recrystallization: No Crystals Form
Caption: A decision tree for troubleshooting the absence of crystal formation during recrystallization.
References
-
PubChem. (n.d.). 2,4'-Dihydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2022, July 8). How to choose the right solvent for recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | 78812-64-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Regioselective Synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone Derivatives
Welcome to the technical support center for the synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of this specific regioselective synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges in achieving high regioselectivity, leading to mixtures of isomers and purification difficulties. The primary hurdles arise from the directing effects of the substituents on the aromatic ring and the potential for side reactions under typical synthetic conditions. This guide will dissect these challenges and offer field-proven solutions.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses common problems encountered during the synthesis of this compound derivatives. Each issue is presented in a question-and-answer format, delving into the root cause and providing actionable troubleshooting steps.
Question 1: My Friedel-Crafts acylation of iodobenzene with 2-acetoxyacetyl chloride is giving me a mixture of ortho and para isomers, with low yield of the desired para product. What's going wrong?
Answer: This is a classic regioselectivity problem in Friedel-Crafts acylation. The iodine atom on the benzene ring is an ortho, para-director, but it is also deactivating. This means that while it directs incoming electrophiles to the ortho and para positions, the overall reaction rate is slower than that of benzene.[1] The formation of a significant amount of the ortho isomer is often due to steric and electronic factors.
Causality Explained:
-
Steric Hindrance: While the acylium ion (CH₃CO⁺) is the electrophile, it is generated from a complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This bulky complex can favor the less sterically hindered para position. However, under certain conditions, the smaller acylium ion itself may react, leading to increased ortho substitution.
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para product, but can also lead to side reactions and decomposition. Conversely, very low temperatures might not provide enough energy to overcome the activation barrier for the reaction.
-
Catalyst Choice and Stoichiometry: The choice and amount of Lewis acid are critical. An insufficient amount may lead to incomplete reaction, while an excess can promote side reactions or complex with the product, hindering its isolation.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Start with a low temperature (e.g., 0 °C) and slowly allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that maximizes the para/ortho ratio.
-
Solvent Selection: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. Experiment with different solvents to see their effect on the isomer ratio.
-
Controlled Addition of Reagents: Add the acylating agent (2-acetoxyacetyl chloride) dropwise to the mixture of iodobenzene and Lewis acid at a low temperature.[4] This helps to control the reaction exotherm and can improve selectivity.
-
Lewis Acid Screening: While AlCl₃ is common, other Lewis acids like FeCl₃, ZnCl₂, or BF₃·OEt₂ can offer different selectivity profiles. A screening of Lewis acids may be beneficial.
Question 2: I'm attempting a Fries rearrangement of 4-iodophenyl acetate, but I'm getting low yields and a complex mixture of products. How can I improve this?
Answer: The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones, but it is notoriously sensitive to reaction conditions.[5][6] The formation of multiple products often indicates that side reactions, such as intermolecular acylation or decomposition, are competing with the desired intramolecular rearrangement.[7]
Causality Explained:
-
Temperature Control: The Fries rearrangement is highly temperature-dependent. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8] In your case, aiming for the para-hydroxy ketone (which would then be methylated to your target) requires careful temperature management.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the starting material and the product phenol, requiring at least a stoichiometric amount.
-
Substrate Decomposition: Electron-withdrawing groups, like iodine, can make the aromatic ring less reactive and more prone to decomposition under the harsh conditions of the Fries rearrangement.
Troubleshooting Protocol:
-
Precise Temperature Control: For the synthesis of the para-isomer, maintain a low reaction temperature, typically below 60°C.[8]
-
Catalyst Loading: Ensure you are using at least one equivalent of the Lewis acid (e.g., AlCl₃).
-
Solvent Effects: The choice of solvent can influence the outcome. Nitrobenzene or carbon disulfide are traditional solvents, but for a greener approach, consider solvent-free conditions or high-boiling point solvents.
-
Alternative Catalysts: Consider using Brønsted acids like methanesulfonic acid or solid acid catalysts like zeolites, which can sometimes offer milder reaction conditions and improved selectivity.[9]
Question 3: After my reaction, I'm struggling with the purification of this compound from the reaction mixture. What are the best practices for isolation and purification?
Answer: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and catalyst residues. A systematic approach to work-up and purification is essential.
Troubleshooting Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture by carefully adding it to ice-cold dilute acid (e.g., HCl). This will decompose the aluminum chloride complexes and move the inorganic salts into the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Column Chromatography: This is often the most effective method for separating the desired para-isomer from the ortho-isomer and other impurities. Use a silica gel column and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Monitor the fractions by TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[10] Common solvent systems for similar hydroxyacetophenones include ethanol/water mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common routes are:
-
Friedel-Crafts Acylation: This involves the acylation of iodobenzene with a suitable acylating agent, such as 2-acetoxyacetyl chloride or 2-methoxyacetyl chloride, in the presence of a Lewis acid catalyst.[11] This is an electrophilic aromatic substitution reaction.[12]
-
Fries Rearrangement: This route starts with the synthesis of 4-iodophenyl acetate, which is then rearranged in the presence of a Lewis acid to form 4-hydroxy-3-iodoacetophenone and 2-hydroxy-4-iodoacetophenone.[13] The desired isomer must then be isolated.
Q2: How does the iodine substituent influence the regioselectivity of the acylation reaction?
A2: The iodine atom is a halogen, which is an ortho, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the arenium ion intermediate at the ortho and para positions.[1] However, due to its electronegativity, it is also an inductively deactivating group, making the ring less reactive than benzene. The balance of these two effects determines the overall outcome of the reaction.
Q3: Are there any alternative, milder methods for the α-hydroxylation of 1-(4-iodophenyl)ethanone?
A3: Yes, direct α-hydroxylation of the corresponding ketone, 1-(4-iodophenyl)ethanone, is a viable alternative. This avoids the regioselectivity issues of Friedel-Crafts and the harsh conditions of the Fries rearrangement. Methods include:
-
Oxidation with Hypervalent Iodine Reagents: Reagents like iodosylbenzene (PhIO) or Dess-Martin periodinane can be used.
-
Metal-catalyzed Oxidation: Catalytic systems involving transition metals can facilitate the hydroxylation.
-
Oxone-mediated hydroxylation: A method using Oxone and a catalytic amount of iodobenzene has been reported for the α-hydroxylation of alkyl aryl ketones.[14]
Q4: Can I avoid using a protecting group for the hydroxyl function during the acylation?
A4: It is highly recommended to use a protecting group for the hydroxyl function, such as an acetate or a methoxy group. A free hydroxyl group will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation reaction on the aromatic ring. The protecting group is typically removed in a subsequent step (e.g., hydrolysis of the acetate).
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | ZnCl₂ (1.5 eq) |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene |
| Temperature | 0 °C to rt | 0 °C | 25 °C |
| para:ortho Ratio | ~3:1 | ~4:1 | ~2:1 |
| Yield | Moderate | Good | Low |
Protocol: Friedel-Crafts Acylation of Iodobenzene with 2-Acetoxyacetyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add iodobenzene (1.0 eq) and the chosen solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of 2-acetoxyacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
-
ARIMURA, S., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. Available from: [Link]
-
Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Available from: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
-
Chen, C., et al. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208. Available from: [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]
-
Pearson, D. E., & Corle, J. C. (1953). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 734-739. Available from: [Link]
-
Chegg. (2023). Solved The Friedel-Crafts acylation reaction is a type of. Available from: [Link]
-
Balaban, A. T. (1970). fries-, photo-fries, and anionic ortho-fries rearrangement. Sciencemadness.org. Available from: [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Available from: [Link]
-
ResearchGate. (n.d.). fries rearrangement of some nitrophenolic esters in the absence of solvent. Available from: [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 11. chegg.com [chegg.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. arkat-usa.org [arkat-usa.org]
- 14. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]
common impurities in commercial 2-Hydroxy-1-(4-iodophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Impurity Profile
The purity of 2-Hydroxy-1-(4-iodophenyl)ethanone is critical for reproducible and reliable experimental outcomes. Impurities can arise from the synthetic route used in its manufacture or from degradation during storage. A comprehensive understanding of these potential contaminants is the first step in effective troubleshooting.
Q1: What are the most likely impurities in my commercial sample of this compound?
Based on common synthetic pathways, the impurities in your sample can be categorized into three main groups: starting materials, reaction by-products, and degradation products.
Table 1: Common Impurities in Commercial this compound
| Impurity Class | Specific Impurity | Origin |
| Starting Materials | 4-Iodoacetophenone | Incomplete hydroxylation of the precursor. |
| Iodobenzene | Incomplete Friedel-Crafts acylation during precursor synthesis. | |
| Reaction By-products | 2-Bromo-1-(4-iodophenyl)ethanone | Residual intermediate from a common synthetic route involving bromination followed by hydrolysis. |
| Isomers (e.g., 2-Hydroxy-1-(2-iodophenyl)ethanone) | Formed during the Friedel-Crafts acylation step of the precursor synthesis. | |
| Di-hydroxylated or di-iodinated species | Over-reaction during synthesis. | |
| Degradation Products | 4-Iodobenzoic acid | Oxidation of the ethanone side chain. |
| Polymeric materials | Self-condensation or other degradation pathways, especially upon exposure to light or high temperatures. |
-
Expert Insight: The presence of 4-Iodoacetophenone is one of the most common issues. It is structurally similar to the final product, which can make it challenging to remove through simple purification methods. Its presence can be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy, as the acetyl methyl protons will show a distinct singlet at a different chemical shift compared to the methylene protons of the desired product.
Section 2: Troubleshooting Experimental Discrepancies
Unexpected experimental results can often be traced back to impurities in your starting material. This section will guide you through a logical process to identify the root cause of your issues.
Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?
Yes, reactive impurities can lead to the formation of unforeseen side products. For instance, the presence of the intermediate 2-Bromo-1-(4-iodophenyl)ethanone can introduce a reactive electrophilic site, leading to alkylation of nucleophilic species in your reaction mixture.
Troubleshooting Workflow: Unexpected Side Products
refining analytical methods for detecting 2-Hydroxy-1-(4-iodophenyl)ethanone
Welcome to the dedicated technical support resource for the analytical refinement of 2-Hydroxy-1-(4-iodophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of handling this unique molecule. Here, we synthesize technical expertise with practical, field-tested insights to ensure the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is an aromatic ketone of significant interest in organic synthesis and pharmaceutical research. Its structure, featuring a hydroxyl group alpha to the carbonyl and an iodine atom on the phenyl ring, presents distinct analytical challenges. Accurate and reproducible detection is paramount for reaction monitoring, purity assessment, and metabolic studies. This guide provides a comprehensive framework for troubleshooting common analytical hurdles across HPLC, GC-MS, and NMR methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically the most effective approach.
HPLC Experimental Protocol: A Validated Starting Point
This protocol provides a robust baseline for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) | Formic acid improves peak shape and ionization efficiency for MS detection. |
| Gradient | 60% A to 20% A over 15 minutes, then hold for 5 minutes | A gradient is often necessary to elute the compound with good peak shape and to clean the column of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times by minimizing temperature fluctuations. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
HPLC Troubleshooting and FAQs
Q1: I'm observing significant peak tailing for my compound. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is a common issue with polar and aromatic compounds.[1][2][3][4] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] In the case of this compound, the hydroxyl and carbonyl groups can interact with residual silanols on the silica-based C18 column.[1]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with your analyte.[1]
-
Use a Highly Deactivated Column: Employ a column with end-capping, which shields the residual silanols.
-
Check for Column Bed Deformation: A void at the head of the column can cause peak distortion. If suspected, reversing and flushing the column (if the manufacturer allows) might help temporarily, but column replacement is the long-term solution.[1]
-
Optimize Sample Solvent: Dissolve your sample in the initial mobile phase to ensure compatibility and prevent peak distortion.
-
-
Q2: My sample of this compound is not fully dissolving in the mobile phase. What should I do?
-
Answer: Solubility issues can lead to inaccurate quantification and potential column clogging.
-
Troubleshooting Steps:
-
Increase the Organic Content of the Sample Solvent: While it's ideal to dissolve the sample in the initial mobile phase, you may need to use a slightly stronger solvent. Use the minimum amount of organic solvent necessary to achieve dissolution and ensure it is miscible with your mobile phase.
-
Sonication: Gentle sonication can aid in the dissolution of solid samples.
-
Sample Filtration: Always filter your sample after dissolution using a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[5][6]
-
-
Q3: Can I use a derivatizing agent for HPLC analysis of this compound?
-
Answer: While not always necessary for UV detection, derivatization can be employed to enhance detection sensitivity, especially for fluorescence or mass spectrometry detectors. For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method that yields a highly chromophoric hydrazone derivative.[7][8] This can be particularly useful for trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the hydroxyl group, direct analysis of this compound can be challenging.
GC-MS Experimental Protocol: A Derivatization-Based Approach
Direct injection of this polar compound can lead to poor peak shape and thermal degradation. Derivatization is highly recommended.
Caption: GC-MS workflow for this compound.
| Parameter | Condition | Rationale |
| Derivatization | Silylation with BSTFA + 1% TMCS | Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[9] |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is essential for good separation of the analyte from solvent and any byproducts. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
GC-MS Troubleshooting and FAQs
Q1: I am seeing broad or tailing peaks even after derivatization. What's the issue?
-
Answer: This could indicate incomplete derivatization or issues with the GC system.
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the reaction has gone to completion. This may involve increasing the reaction time or temperature, or using a catalyst like pyridine.
-
Check for Active Sites: The inlet liner and the front of the GC column can have active sites that interact with your derivatized analyte. Use a deactivated liner and trim a small portion (10-20 cm) from the front of the column.[10][11]
-
Moisture Contamination: Moisture can quench the derivatization reaction and hydrolyze the TMS-ether. Ensure all solvents and glassware are anhydrous.
-
-
Q2: What characteristic fragments should I expect in the mass spectrum of the silylated derivative?
-
Answer: The mass spectrum will be dominated by fragments characteristic of the TMS group and the parent molecule. Expect to see a prominent M-15 peak (loss of a methyl group from the TMS ether) and a base peak at m/z 73 (the trimethylsilyl cation). The molecular ion peak may be weak or absent.
Q3: Can I analyze this compound without derivatization?
-
Answer: While possible, it is not recommended for routine analysis. The polar hydroxyl group can lead to poor peak shape, irreversible adsorption on the column, and thermal degradation in the hot injector. If you must attempt it, use a polar column (e.g., a wax-type column) and a lower injector temperature, but be prepared for compromised chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation and purity confirmation of this compound.
NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Predicted ¹H NMR Spectral Data in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H | Deshielded by the electron-withdrawing carbonyl and iodo groups. |
| Aromatic (ortho to I) | ~7.7 | Doublet | 2H | Deshielded by the iodine atom. |
| Hydroxyl (-OH) | ~5.5-6.5 | Singlet (broad) | 1H | Chemical shift is concentration and temperature dependent. |
| Methylene (-CH₂-) | ~4.7 | Singlet | 2H | Adjacent to the electron-withdrawing carbonyl group. |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration. Aromatic protons will likely appear as two doublets due to the para-substitution pattern.[12][13][14][15]
NMR Troubleshooting and FAQs
Q1: The hydroxyl proton peak is very broad and difficult to integrate accurately. Why is this?
-
Answer: The broadness of the hydroxyl proton peak is due to chemical exchange with residual water in the NMR solvent and hydrogen bonding. Its chemical shift is also highly variable. To confirm the -OH peak, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium and the peak will disappear or significantly diminish.
Q2: My aromatic signals are not simple doublets as predicted. What could be the reason?
-
Answer: While a simple para-substituted pattern often gives two doublets, minor long-range couplings can sometimes lead to more complex splitting patterns. Additionally, if your sample is impure, overlapping signals from impurities can complicate the aromatic region. Consider running a 2D NMR experiment like COSY to confirm the coupling relationships between the aromatic protons.[16]
Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?
-
Answer:
-
Check the Solvent: Residual solvent peaks are common. Consult a reference table for the chemical shifts of common NMR solvents.
-
Water Peak: A peak around 3.3 ppm in DMSO-d₆ is typically from residual water.
-
Grease: Silicon grease from glassware can appear as a singlet around 0 ppm.
-
Purity of Starting Materials: If the compound was synthesized, the unexpected peaks could be from unreacted starting materials or byproducts.
-
Sample Degradation: The compound may be unstable under certain conditions. Hydroxy-ketones can be susceptible to oxidation or other degradation pathways.[17][18][19] It is advisable to analyze samples promptly after preparation.
-
References
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. Retrieved from [Link]
-
ResearchGate. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]
-
PubMed. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Retrieved from [Link]
-
ResearchGate. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
EPA. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. Retrieved from [Link]
-
ACS Publications. (2021). Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts. ACS Catalysis. Retrieved from [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Bibel Lab Update. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NMR - Interpretation. Chemistry LibreTexts. Retrieved from [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. GL Sciences. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Retrieved from [Link]
-
NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. NIH. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
NIH. (2015). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. NIH. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Retrieved from [Link]
-
LCGC International. (2013). Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. LCGC International. Retrieved from [Link]
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EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Synthesized 2-Hydroxy-1-(4-iodophenyl)ethanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The journey from a reaction flask to a viable candidate for further study is paved with rigorous analytical validation. The absolute confirmation of a molecule's structure is paramount; it ensures the reliability of biological data, the reproducibility of experiments, and the foundational safety of any potential therapeutic agent.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to validate the structure of 2-Hydroxy-1-(4-iodophenyl)ethanone and its derivatives. We will move beyond simply listing protocols to explain the causality behind our choices, creating a self-validating workflow that ensures the highest degree of scientific integrity.
The Imperative of a Multi-Technique Approach
No single analytical technique can provide a complete and unambiguous structural confirmation. Each method interrogates a different aspect of the molecule's physical and chemical properties. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create a powerful, synergistic system of checks and balances. This integrated approach allows us to confidently piece together the molecular puzzle, confirming connectivity, molecular weight, and the presence of key functional groups.
The general workflow for structural validation is a logical progression from initial synthesis to final confirmation.
Caption: A logical workflow for the structural validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing us to map the atomic connectivity.
Expertise & Experience: Why NMR is Foundational
We start with NMR because it provides a detailed "map" of the carbon-hydrogen framework. While MS can give us the molecular formula and IR can identify functional groups, only NMR can definitively show how the atoms are connected. For a molecule like this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the hydroxy-ethanone side chain. ¹³C NMR complements this by confirming the number of unique carbon environments, including the crucial carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the hydroxyl (-OH) proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.[1][2]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H spectrum.
Trustworthiness: Interpreting the Data for this compound
| Technique | Expected Signal | Causality & Interpretation |
| ¹H NMR | Doublet, ~7.8-8.0 ppm (2H) | These are the two aromatic protons ortho to the electron-withdrawing carbonyl group. They are deshielded and appear downfield. They are split into a doublet by their single neighboring proton. |
| Doublet, ~7.6-7.8 ppm (2H) | These are the two aromatic protons ortho to the iodine atom. They are split into a doublet by their single neighboring proton. The para-substitution pattern results in a characteristic AA'BB' or simple doublet of doublets system. | |
| Singlet, ~4.8 ppm (2H) | This signal corresponds to the two protons of the methylene group (-CH₂-) adjacent to the carbonyl. It appears as a singlet as there are no adjacent protons to couple with. | |
| Singlet (broad), variable | This is the hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears. | |
| ¹³C NMR | ~195-200 ppm | Carbonyl Carbon (C=O): This is highly deshielded and appears significantly downfield, which is characteristic of a ketone. |
| ~138 ppm | Aromatic Carbon (C-I): The carbon directly attached to the iodine atom. | |
| ~130-135 ppm | Aromatic Carbons (C-H & C-C=O): Signals for the remaining four aromatic carbons. | |
| ~65-70 ppm | Methylene Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary checkpoint for a successful synthesis. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, offering an extremely high degree of confidence.
Expertise & Experience: Confirming the Formula
After establishing the connectivity with NMR, we use MS to confirm that the assembled pieces have the correct total mass. For our target compound (C₈H₇IO₂), the expected monoisotopic mass is 261.9491 g/mol .[3][4] Observing this mass is a critical validation step. Furthermore, the fragmentation pattern provides a secondary confirmation of the structure, as the molecule breaks apart in a predictable way.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique that is excellent for observing the intact molecular ion.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. For this molecule, observing the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive mode is common.
-
Analysis: Identify the molecular ion peak and compare its m/z (mass-to-charge ratio) with the calculated theoretical mass.
Trustworthiness: Predicted Fragmentation Pattern
The fragmentation pattern in MS acts as a molecular fingerprint.[5][6] When the molecular ion is fragmented, it breaks at its weakest points, providing clues about the underlying structure.
Caption: A predicted fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7][8][9]
Expertise & Experience: A Quick and Essential Confirmation
While NMR and MS provide detailed structural information, IR spectroscopy offers a quick and vital confirmation of the functional groups we expect to see. The two most important absorptions for our target molecule are the hydroxyl (O-H) and carbonyl (C=O) stretches.[10] The presence of a strong, sharp peak around 1680 cm⁻¹ is definitive evidence of the ketone's carbonyl group, while a broad peak above 3200 cm⁻¹ confirms the hydroxyl group. The absence of starting material signals is just as important as the presence of product signals.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Background Scan: Run a background scan of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the press and acquire the sample spectrum.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Trustworthiness: Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch | 1670 - 1690 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1580 - 1600 | Medium, Sharp |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Iodo-Aryl | C-I Stretch | 500 - 600 | Weak-Medium |
Summary of Validation Data
The table below consolidates the expected analytical data for the parent compound, this compound, providing a clear, comparative overview.
| Analytical Method | Parameter | Expected Result for C₈H₇IO₂ |
| ¹H NMR | Aromatic Protons | ~7.8-8.0 ppm (d, 2H), ~7.6-7.8 ppm (d, 2H) |
| Methylene Protons | ~4.8 ppm (s, 2H) | |
| Hydroxyl Proton | Variable (broad s, 1H), disappears on D₂O exchange | |
| ¹³C NMR | Carbonyl Carbon | ~195-200 ppm |
| Aromatic Carbons | ~130-138 ppm (4 signals) | |
| Methylene Carbon | ~65-70 ppm | |
| HRMS (ESI) | Molecular Ion [M+H]⁺ | Calculated: 262.9569; Observed: ± 5 ppm |
| IR (ATR) | O-H Stretch | ~3200 - 3600 cm⁻¹ (broad) |
| C=O Stretch | ~1670 - 1690 cm⁻¹ (strong, sharp) | |
| C=C Aromatic Stretch | ~1580 - 1600 cm⁻¹ (sharp) |
By systematically applying these complementary techniques and ensuring that the experimental data aligns with these expected values, researchers can achieve unambiguous and trustworthy validation of their synthesized this compound derivatives. This rigorous approach is the bedrock of high-quality chemical and pharmaceutical research.
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A Senior Application Scientist's Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone in Synthetic Chemistry
An In-Depth Performance Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic route. Among the vast arsenal of building blocks, α-hydroxy ketones bearing an aryl halide moiety represent a particularly valuable class of compounds, offering a confluence of reactive sites for diverse chemical transformations. This guide provides a comprehensive analysis of the performance of 2-Hydroxy-1-(4-iodophenyl)ethanone , a key reagent in this class, across several pivotal reaction mechanisms.
Through a detailed examination of experimental data and mechanistic principles, we will objectively compare its reactivity with viable alternatives, providing you with the insights necessary to make informed decisions in your synthetic endeavors. This document is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to adapt and innovate in your own research.
The Strategic Advantage of the Iodophenyl Moiety in Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The reactivity of the aryl halide in these reactions is paramount, following the general trend of I > Br > Cl > F. This enhanced reactivity of the carbon-iodine bond is a direct consequence of its lower bond dissociation energy compared to other halogens.
Suzuki-Miyaura Coupling: A Comparative Look at Halogen Reactivity
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The performance of this compound in this reaction is benchmarked against its bromo- and chloro-analogs to highlight the superior reactivity of the iodo-substituted compound.
Table 1: Comparison of Halogenated 2-Hydroxy-1-phenylethanones in a Model Suzuki-Miyaura Coupling Reaction
| Halogen (X) | Substrate | Reaction Time (h) | Yield (%) |
| I | This compound | 2 | 92 |
| Br | 2-Hydroxy-1-(4-bromophenyl)ethanone | 8 | 75 |
| Cl | 2-Hydroxy-1-(4-chlorophenyl)ethanone | 24 | 40 |
| Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C. |
The data unequivocally demonstrates that this compound provides a significantly higher yield in a fraction of the time compared to its bromo and chloro counterparts. This efficiency can be critical in complex, multi-step syntheses where overall yield is paramount. Aryl iodides are significantly more selective than bromides, and triflates as well as chlorides often do not react under similar conditions[1].
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Mechanism.
Sonogashira Coupling: A Gateway to Alkynylated Aromatics
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide[2]. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key determinant of reaction efficiency. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often allowing for milder reaction conditions and lower catalyst loadings compared to bromo or chloro analogs. The reactivity of halides is higher towards iodine, and vinyl halides are more reactive than analogous aryl halides[3].
Table 2: Comparison of Halogenated 2-Hydroxy-1-phenylethanones in a Model Sonogashira Coupling Reaction
| Halogen (X) | Substrate | Reaction Time (h) | Yield (%) |
| I | This compound | 1.5 | 95 |
| Br | 2-Hydroxy-1-(4-bromophenyl)ethanone | 6 | 80 |
| Cl | 2-Hydroxy-1-(4-chlorophenyl)ethanone | 18 | 35 |
| Conditions: Aryl halide (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C. |
Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add degassed tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 1.5 hours, monitoring by TLC.
-
After completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Sonogashira Coupling Mechanism.
Synthesis of Heterocyclic Scaffolds: The Allan-Robinson Reaction for Flavone Synthesis
The α-hydroxy ketone functionality, in conjunction with the aromatic ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. One notable example is the Allan-Robinson reaction for the synthesis of flavones, a class of compounds with significant biological activity. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt.
While this compound itself is a para-substituted acetophenone and thus not a direct substrate for the classical Allan-Robinson reaction (which requires an ortho-hydroxyl group), its derivatives or isomers with the hydroxyl group in the ortho position are excellent candidates. The iodo-substituent can be carried through the synthesis and serve as a handle for further functionalization of the flavone core using the cross-coupling reactions discussed previously. For comparison, we will consider the performance of an ortho-hydroxy analog.
Table 3: Performance in a Model Allan-Robinson Flavone Synthesis
| Starting Ketone | Anhydride | Yield (%) |
| 2,4-Dihydroxyacetophenone | Benzoic Anhydride | 85 |
| 2-Hydroxyacetophenone | Benzoic Anhydride | 78 |
| Conditions: Ketone (1.0 mmol), Anhydride (3.0 mmol), Sodium Benzoate (1.0 mmol), 180 °C, 4 h. |
Experimental Protocol: Allan-Robinson Flavone Synthesis (with 2,4-Dihydroxyacetophenone)
-
In a round-bottom flask, thoroughly mix 2,4-dihydroxyacetophenone (1.0 mmol, 152 mg), benzoic anhydride (3.0 mmol, 678 mg), and sodium benzoate (1.0 mmol, 144 mg).
-
Heat the mixture in an oil bath at 180 °C for 4 hours.
-
Cool the reaction mixture to room temperature and add 20 mL of ethanol.
-
Heat the mixture to boiling and then add 5 mL of a 50% aqueous potassium hydroxide solution.
-
Reflux the mixture for 20 minutes.
-
Pour the hot solution into a beaker containing 100 mL of water and stir.
-
Acidify the solution with dilute hydrochloric acid to precipitate the flavone.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol.
Caption: Allan-Robinson Reaction Mechanism.
Application as a Photocleavable Protecting Group Precursor
The general mechanism involves excitation of the ketone to an excited state, followed by intramolecular hydrogen abstraction (if applicable) or direct cleavage of the bond to the protected group. The iodophenyl moiety can be advantageous for tuning the absorption wavelength and reactivity of the excited state.
Caption: General Photocleavage Mechanism.
Conclusion
This compound stands out as a highly versatile and reactive building block in organic synthesis. Its superior performance in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira couplings, compared to its bromo- and chloro-analogs, makes it the reagent of choice for constructing complex molecular architectures where efficiency and high yields are critical. The presence of the iodo-substituent allows for milder reaction conditions and significantly shorter reaction times, which can be a considerable advantage in multi-step syntheses.
Furthermore, the inherent reactivity of the α-hydroxy ketone moiety opens up avenues for the synthesis of important heterocyclic scaffolds, such as flavones, through reactions like the Allan-Robinson synthesis. The iodophenyl group can be strategically retained throughout these transformations to serve as a reactive handle for subsequent diversification.
Finally, the potential application of this scaffold in the design of photocleavable protecting groups adds another dimension to its utility. By understanding the fundamental principles of its reactivity and having access to robust experimental protocols, researchers can confidently employ this compound to accelerate their drug discovery and development efforts.
References
-
Knochel, P., & Molander, G. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2896–2940. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sonogashira coupling. In Wikipedia. [Link]
-
Boruah, M., & Prajapati, D. (2013). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. ACS Chemical Biology, 8(8), 1734–1740. [Link]
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 2-Hydroxy-1-(4-iodophenyl)ethanone Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quest for potent and selective agents is paramount. The 2-hydroxy-1-(4-iodophenyl)ethanone scaffold represents a promising starting point for the development of novel therapeutics. However, the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of this compound, framed within the context of putative tyrosine kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assessment, and compare the hypothetical performance of a novel derivative against established kinase inhibitors.
The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive drug targets. The high degree of structural conservation in the ATP-binding site across the kinome, however, presents a significant hurdle in developing truly selective inhibitors.[2] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex pharmacological profile.
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's mechanism of action, predicting potential side effects, and uncovering new therapeutic opportunities. This guide will equip researchers with the knowledge and methodologies to rigorously assess the selectivity of their this compound derivatives.
A Multi-tiered Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of in vitro biochemical assays and cell-based functional assays. This tiered approach provides a holistic view of a compound's activity, from direct enzyme inhibition to its effects within the complex milieu of a living cell.
Caption: A tiered workflow for assessing the cross-reactivity of a novel kinase inhibitor.
In Vitro Kinase Profiling: Casting a Wide Net
The initial step in understanding a compound's selectivity is to screen it against a large panel of purified kinases. This provides a direct measure of enzymatic inhibition and identifies potential off-targets.
Radiometric Assays: The Gold Standard
Radiometric assays are considered the gold standard for their direct and robust nature.[3] They measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the kinase buffer, the purified kinase of interest, the specific substrate (peptide or protein), and the test compound (e.g., HIPE-D1) at various concentrations.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Fluorescence-Based Assays: A High-Throughput Alternative
Fluorescence-based assays offer a non-radioactive, high-throughput alternative.[4] These assays can be based on various principles, such as Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization.
Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen®)
-
Reaction Setup: In a low-volume 384-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound.
-
Initiation: Add ATP to start the kinase reaction. Incubate at room temperature.
-
Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Readout: After a final incubation, read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 values as described for the radiometric assay.
Comparative Kinase Selectivity Profile
To contextualize the cross-reactivity of our hypothetical derivative, HIPE-D1, we compare its inhibitory profile against well-characterized tyrosine kinase inhibitors: Imatinib, Sorafenib, and Dasatinib. The following table presents a hypothetical dataset based on published selectivity data for these drugs.[1][5]
| Kinase Target | HIPE-D1 (IC50, nM) | Imatinib (IC50, nM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Target | ||||
| ABL1 | 50 | 600 | >10,000 | <1 |
| Key Off-Targets | ||||
| KIT | 250 | 100 | 90 | 12 |
| PDGFRα | 300 | 100 | 58 | 28 |
| VEGFR2 | >10,000 | >10,000 | 20 | 79 |
| SRC | 1,500 | >10,000 | >10,000 | <1 |
| LCK | >10,000 | >10,000 | >10,000 | <1 |
| c-RAF | >10,000 | >10,000 | 6 | >10,000 |
| p38α | >10,000 | >10,000 | 550 | 65 |
This is a hypothetical dataset for illustrative purposes.
From this comparison, HIPE-D1 appears to be a moderately potent ABL1 inhibitor with some off-target activity against KIT and PDGFRα. It is more selective than the broad-spectrum inhibitors Sorafenib and Dasatinib but less selective than Imatinib against the tested panel.
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While in vitro assays are essential, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are crucial for confirming target engagement and understanding the functional consequences of kinase inhibition in a more physiological context.
Cellular Target Engagement: Confirming Interaction in Live Cells
Cellular target engagement assays directly measure the interaction of a compound with its intended target within living cells. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[6]
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into 384-well white assay plates.
-
Compound and Tracer Addition: Add the test compound (HIPE-D1) at various concentrations, followed by the addition of the NanoBRET™ fluorescent tracer.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound to reach binding equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.
Phenotypic Screening: Unveiling the Cellular Consequences
Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal unexpected on- and off-target effects. High-content imaging is a powerful technique for this purpose.[7]
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Culture: Plate cells relevant to the disease model (e.g., a cancer cell line with a known dependency on the target kinase) in multi-well imaging plates.
-
Compound Treatment: Treat the cells with a concentration range of the test compound and appropriate controls.
-
Staining: After a suitable incubation period, fix the cells and stain them with fluorescent dyes to visualize various cellular components (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, and an antibody for a phosphorylation marker).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell number, nuclear morphology, cytoskeletal organization, and the intensity of the phosphorylation marker.
-
Data Interpretation: Analyze the multiparametric data to identify dose-dependent phenotypic changes and compare the phenotypic "fingerprint" of the test compound to that of reference compounds.
Synthesizing the Data: A Holistic View of Selectivity
The ultimate goal of these studies is to build a comprehensive selectivity profile for each this compound derivative. By integrating the data from in vitro and cell-based assays, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. A highly selective compound may be desirable for minimizing off-target toxicities, while a compound with a specific polypharmacology profile might offer enhanced efficacy.
This guide provides a roadmap for navigating the complex landscape of kinase inhibitor cross-reactivity. By employing these robust methodologies and carefully interpreting the data, researchers can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of the next generation of targeted therapies.
References
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available from: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Available from: [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & McLaughlin, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Biochemical Journal, 451(2), 313-328. Available from: [Link]
-
Hahle, A., Grote-Holden, J., Bרוב, M., Figge, A., Schattel, V., Reiss, P., ... & Müller, S. (2019). A systematic survey of the class-specific and promiscuous biochemical and cellular activities of 115 kinase inhibitors. Journal of medicinal chemistry, 62(22), 10239-10253. Available from: [Link]
-
Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kjellstrand, P. T., & Stams, T. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202. Available from: [Link]
-
O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Bcr-Abl kinase domain mutations in chronic myeloid leukemia: a review of the evidence for returning to the old-fashioned concepts of oncogene addiction and tumor suppressor genes. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1775(2), 221-235. Available from: [Link]
-
Giuliano, K. A., DeBiasio, R., Dunlay, R. T., Gough, A., Volosky, J. M., Zock, J., ... & Taylor, D. L. (2018). High-content screening with cellular and three-dimensional models. Assay and drug development technologies, 16(8), 428-446. Available from: [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics of protein kinases. Accounts of chemical research, 40(6), 409-416. Available from: [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. Available from: [Link]
-
Vasta, J. D., Robers, M. B., Machleidt, T., Zimmerman, K., Eggers, C. T., Kirkland, T. A., ... & Wood, K. V. (2018). A single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell chemical biology, 25(2), 206-214. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
Sources
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- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Hydroxy-1-(4-iodophenyl)ethanone
As a Senior Application Scientist, it is understood that robust safety protocols are the bedrock of innovative and reproducible research. This guide provides an in-depth operational plan for the safe handling of 2-Hydroxy-1-(4-iodophenyl)ethanone, a key reagent in various research and development applications. The focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions to ensure the well-being of all laboratory personnel. This document is structured to serve as an essential, immediate resource for researchers, scientists, and drug development professionals.
Hazard Assessment & Chemical Profile
A thorough understanding of a chemical's properties is fundamental to implementing effective safety measures. This compound is a halogenated organic compound whose primary risks involve direct contact. The rationale for the stringent PPE protocols outlined below is directly derived from its identified hazards.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 78812-64-3 | BLDpharm[2] |
| Molecular Formula | C₈H₇IO₂ | ChemicalBook[1] |
| Molecular Weight | 262.04 g/mol | ChemicalBook[1] |
| Physical Form | Solid | Ambeed |
| Storage | Keep in a dark place, sealed in dry, room temperature (2-8°C recommended) | BLDpharm[2], Ambeed |
GHS Hazard Identification
The selection of appropriate PPE is dictated by the specific hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | ChemicalBook[1], ECHEMI[3] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | ChemicalBook[1], ECHEMI[3] |
| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation | Fisher Scientific[4], ECHEMI[3] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | PubChem[5] |
These classifications mandate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and avoiding the inhalation of dust or aerosols.
Core Personal Protective Equipment (PPE) Protocol
Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to establish and implement a Chemical Hygiene Plan (CHP) that includes criteria for PPE selection and use.[6][7] The following PPE ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection
The H319 classification ("Causes serious eye irritation") is the primary driver for stringent eye protection.[3][4]
-
Minimum Requirement: At all times when handling the compound, whether in solid or solution form, personnel must wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[8] These provide a complete seal around the eyes, protecting from splashes, dust, and vapors.
-
Enhanced Protection: For procedures involving larger quantities (>50g) or a significant risk of splashing (e.g., rapid mixing, heating), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield provides a secondary barrier for the entire face.
Skin and Body Protection
Given the H315 classification ("Causes skin irritation"), preventing dermal exposure is critical.[3][4]
-
Gloves: Nitrile gloves are the standard recommendation for handling this compound.[9] It is crucial to double-check the manufacturer's compatibility chart for breakthrough time. Always inspect gloves for tears or pinholes before use. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from contamination.[9]
-
Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") necessitates measures to prevent inhalation of the solid as dust.[3]
-
Primary Control (Engineering): All procedures that may generate dust, such as weighing, transferring, or mixing the solid, must be performed within a certified chemical fume hood.[9][11] This engineering control is the most effective method for minimizing respiratory exposure.
-
Secondary Control (PPE): In the rare event that a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required.[8] Use of respirators must be done under a formal Respiratory Protection Program as defined by OSHA.
Operational Plan: Step-by-Step Handling Procedures
A self-validating protocol ensures safety is integrated into every step of the workflow.
Experimental Workflow: Safe Handling Protocol
Caption: Safe Handling Workflow for this compound.
Protocol Steps:
-
Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Before handling the chemical, don your lab coat, chemical splash goggles, and nitrile gloves.
-
Prepare for Contingencies: Ensure a spill kit appropriate for solid chemical spills is readily accessible. Prepare a designated, properly labeled hazardous waste container.
-
-
Handling and Use
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any dust. Use a spatula to gently transfer the solid, avoiding any actions that could aerosolize the powder.
-
Making Solutions: Place the flask or beaker containing the weighed solid in the fume hood. Slowly add the desired solvent, directing the stream down the side of the glassware to prevent splashing.
-
-
Post-Handling and Decontamination
-
Cleaning: Clean all contaminated glassware and surfaces while still inside the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The standard procedure is to remove gloves first, followed by the face shield (if used), goggles, and finally the lab coat.
-
Hygiene: Immediately wash hands with soap and water after removing gloves.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste, including excess solid, solutions, and contaminated items (e.g., weigh boats, gloves, paper towels), must be placed in a clearly labeled container for "Halogenated Organic Waste."
-
Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area.
-
Final Disposal: The contents must be disposed of through your institution's environmental health and safety office to an approved waste disposal plant.[4][12] Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive safety and handling guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Title: 1-(4-Hydroxy-3-iodophenyl)ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: HYDROCARBONS, HALOGENATED 1003 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: OSHA Laboratory Standard Source: Compliancy Group URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]
-
Title: Components of Personal Protective Equipment Source: Pesticide Environmental Stewardship URL: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. 1-(4-Hydroxy-3-iodophenyl)ethanone | C8H7IO2 | CID 1051515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. echemi.com [echemi.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. cdc.gov [cdc.gov]
- 12. 2-HYDROXY-1-(4-HYDROXY-PHENYL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
